molecular formula C18H24N2O4 B2483646 N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(1-phenylethyl)oxalamide CAS No. 899963-26-9

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(1-phenylethyl)oxalamide

Cat. No.: B2483646
CAS No.: 899963-26-9
M. Wt: 332.4
InChI Key: UPAPMWIOURNASK-UHFFFAOYSA-N
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Description

N1-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(1-phenylethyl)oxalamide is a substituted oxalamide featuring a 1,4-dioxaspiro[4.4]nonane moiety and a phenylethyl group. The spirocyclic ether component may confer unique stereochemical and solubility properties, while the aromatic phenylethyl substituent could influence binding interactions in biological systems.

Properties

IUPAC Name

N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-N'-(1-phenylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O4/c1-13(14-7-3-2-4-8-14)20-17(22)16(21)19-11-15-12-23-18(24-15)9-5-6-10-18/h2-4,7-8,13,15H,5-6,9-12H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPAPMWIOURNASK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C(=O)NCC2COC3(O2)CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(1-phenylethyl)oxalamide typically involves multiple steps. One common approach starts with the preparation of 1,4-dioxaspiro[4.4]nonane derivatives. These derivatives can be synthesized from aliphatic compounds and lactones through condensation reactions in the presence of catalysts such as sodium ethoxide .

The next step involves the introduction of the oxalamide group. This can be achieved by reacting the spiro compound with oxalyl chloride and an appropriate amine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, advanced purification techniques, and scalable reaction conditions. The process may also be automated to ensure consistency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(1-phenylethyl)oxalamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(1-phenylethyl)oxalamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(1-phenylethyl)oxalamide involves its interaction with specific molecular targets. The spiro structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or activating their functions. The oxalamide group can form hydrogen bonds with target molecules, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

Structural and Functional Group Variations

Oxalamides exhibit diverse bioactivities and physicochemical properties depending on their substituents. Key comparisons include:

Compound Key Substituents Applications/Properties Reference
N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336) Dimethoxybenzyl, pyridinylethyl Umami flavor enhancer (replaces MSG); approved for food use (FEMA 4233)
N1-(4-Chlorophenyl)-N2-(thiazolyl-pyrrolidinylmethyl)oxalamide derivatives Chlorophenyl, thiazole-pyrrolidine hybrids Antiviral agents targeting HIV entry (IC50 values in nM range)
N-(2-Methoxy-phenyl)-N-(4-sulfamoyl-phenyl)oxalamide Methoxyphenyl, sulfamoylphenyl Synthetic intermediate; characterized by NMR and FTIR
N1,N2-Bis(2-nitrophenyl)oxalamide 2-Nitrophenyl groups Thermodynamic studies: strong intramolecular H-bonding (ΔH° = 28.5 kJ/mol, ΔS° = 85 J/mol·K)

Structural Implications :

  • The spirocyclic ether in the target compound may enhance metabolic stability compared to linear ethers (e.g., methoxy groups in S336) due to reduced conformational flexibility .
  • Phenylethyl vs. Chlorophenyl : Aromatic groups like chlorophenyl improve target binding in antiviral compounds , while phenylethyl may modulate lipophilicity and blood-brain barrier penetration.
Thermodynamic and Solubility Profiles

highlights how substituents affect hydrogen bonding (HB) and solubility:

  • N1,N2-Bis(2-nitrophenyl)oxalamide : Strong three-centered HB (ΔH° = 28.5 kJ/mol) reduces solubility in polar solvents .
  • Ethyl N-phenyloxalamate : Weak HB (ΔH° = 18.2 kJ/mol) correlates with higher solubility .
  • Target Compound : The spirocyclic ether’s rigid structure may disrupt intramolecular HB, increasing entropy (ΔS°) and solvent interaction compared to nitro-substituted analogs.

Biological Activity

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(1-phenylethyl)oxalamide is a synthetic compound with a complex molecular structure that includes a spirocyclic framework and oxalamide functionalities. This article delves into its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C18H28N2O4
  • Molecular Weight : Approximately 332.4 g/mol
  • Structural Features : The compound features a unique spirocyclic core that enhances its stability and potential interactions with biological targets.

The mechanism of action for this compound is not fully elucidated but is believed to involve:

  • Enzyme Inhibition : The compound may interact with specific enzymes or receptors, potentially inhibiting their activity, which could lead to therapeutic effects in various diseases.
  • Binding Affinity : Its spirocyclic structure allows it to fit into unique binding sites on proteins, enhancing its bioactivity.

Biological Activity

Preliminary studies indicate that this compound exhibits significant biological activities:

Antimicrobial Activity

Research has shown that compounds with similar structural motifs often display antimicrobial properties. In vitro studies suggest this compound may possess activity against various bacterial strains, although specific data on its efficacy are still needed.

Anticancer Properties

The potential anticancer effects of this compound are of particular interest. Similar compounds have been noted for their ability to inhibit cancer cell proliferation in various models. Further research is required to determine the specific pathways involved in its anticancer activity.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialPotential activity against multiple bacterial strains
AnticancerInhibition of cancer cell proliferation in preliminary studies
Enzyme InhibitionPossible interaction with metabolic enzymes

Case Study 1: Antimicrobial Screening

A study investigated the antimicrobial properties of structurally similar oxalamides. The results indicated moderate to strong activity against Salmonella typhi and Bacillus subtilis. This suggests that this compound may exhibit comparable antimicrobial efficacy.

Case Study 2: Anticancer Activity

In a recent study focusing on oxalamide derivatives, compounds similar to this compound demonstrated significant cytotoxicity against various cancer cell lines. These findings highlight the need for further exploration into this compound's potential as an anticancer agent.

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